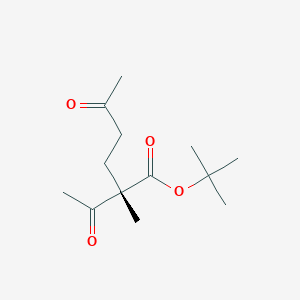![molecular formula C14H22SSi B14193121 Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane CAS No. 833460-53-0](/img/structure/B14193121.png)
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane typically involves the reaction of a phenyl-substituted alkene with a methylsulfanyl group and a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents include chlorotrimethylsilane and phenyl-substituted alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silanes or alkanes.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and radical-mediated reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(methylsulfanyl)silane: Similar in structure but lacks the phenyl and butenyl groups.
Trimethyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a methylsulfanyl group.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group instead of a phenylbutenyl group.
Eigenschaften
CAS-Nummer |
833460-53-0 |
|---|---|
Molekularformel |
C14H22SSi |
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
trimethyl-(1-methylsulfanyl-4-phenylbut-1-enyl)silane |
InChI |
InChI=1S/C14H22SSi/c1-15-14(16(2,3)4)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,12H,8,11H2,1-4H3 |
InChI-Schlüssel |
COBPWFFGYWXNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=CCCC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


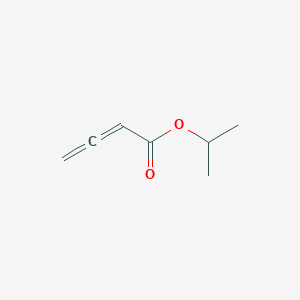
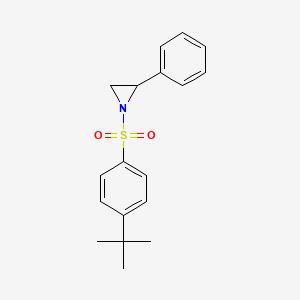
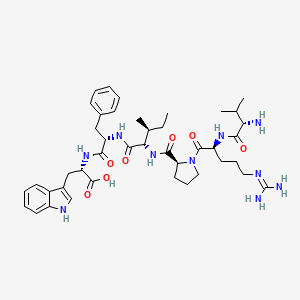
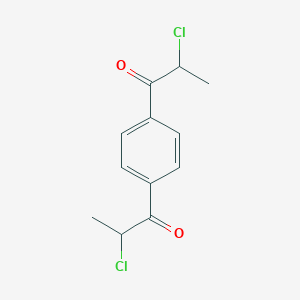
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)




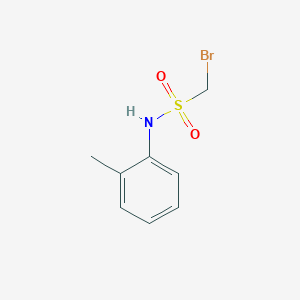
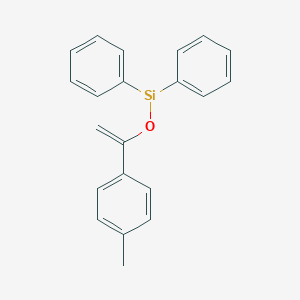
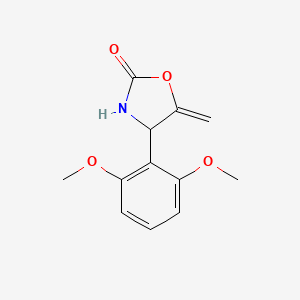
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
